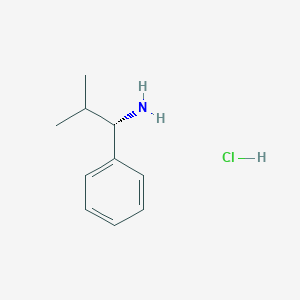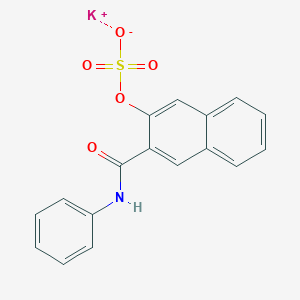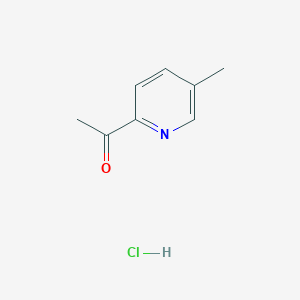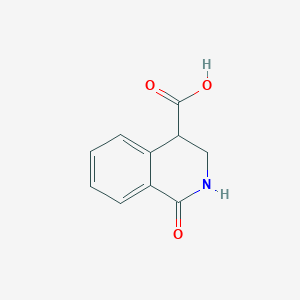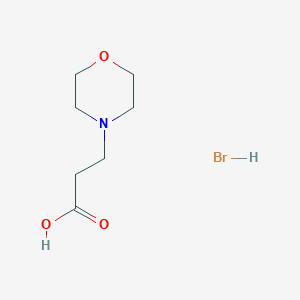
3-Morpholinopropanoic acid hydrobromide
Descripción general
Descripción
3-Morpholinopropanoic acid hydrobromide is an organic compound with the chemical formula C7H14BrNO3. It is a derivative of 3-Morpholinopropanoic acid, which has a molecular weight of 159.18 g/mol .
Synthesis Analysis
The synthesis of 3-Morpholinopropanoic acid hydrobromide involves a condensation reaction between morpholine and ethyl 3-chloropropionate, followed by bromination with hydrobromic acid. The compound can also be synthesized by reacting morpholine with 3-bromo-propanoic acid.
Molecular Structure Analysis
The molecular structure of 3-Morpholinopropanoic acid hydrobromide consists of a morpholine ring attached to a propanoic acid group via a carbon-carbon bond . The hydrobromide indicates the presence of a bromine atom, which is likely involved in the formation of a salt with the carboxylic acid group .
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
3-Morpholinopropanoic acid hydrobromide plays a role in the synthesis of various compounds. For instance, it is used in the synthesis of scopine 3-amino-2-phenylpropionate derivatives, which exhibit potential physiological activities (Vlasova et al., 2006). Another example is its use in the synthesis of new 3-Morpholyl-Substituted 4-Aryl-2-Arylimino-2,3-Dihydrothiazole Derivatives, which have demonstrated analgesic and anti-inflammatory activities (Drapak et al., 2022).
Structural Analysis
This compound is also significant in crystallography and molecular structure analysis. For example, the crystal and molecular structure of morpholine biguanide hydrobromide has been analyzed to understand its bonding and structural properties (Handa & Saha, 1973).
Pharmaceutical Applications
In pharmaceutical research, 3-Morpholinopropanoic acid hydrobromide is utilized in the creation of various drug candidates. It has been used in the development of prodrugs for topical drug delivery, such as in the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen (Rautio et al., 2000). Additionally, it's involved in the synthesis of antidepressant compounds, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, which has shown promise in animal models (Yuan, 2012).
Chemical Synthesis and Modification
Its role extends to the field of chemical synthesis and modification. The compound has been used in the synthesis of Poly(glycolic acid-alt-l-aspartic acid) from a Morpholine-2,5-dione Derivative, indicating its utility in creating polymers with increased hydrophilicity (Wang & Feng, 1997).
Antimalarial and Antiproliferative Activities
It is also significant in the synthesis of compounds with antimalarial and antiproliferative activities. New Schiff bases of morpholine derivatives have been synthesized using 3-Morpholinopropanoic acid hydrobromide, showing moderate to excellent antimalarial activities and potent antiproliferative activities against certain cell lines (Jarrahpour et al., 2015).
Propiedades
IUPAC Name |
3-morpholin-4-ylpropanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.BrH/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVBLJJLNWEDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723916 | |
| Record name | 3-(Morpholin-4-yl)propanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinopropanoic acid hydrobromide | |
CAS RN |
28025-77-6 | |
| Record name | 3-(Morpholin-4-yl)propanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



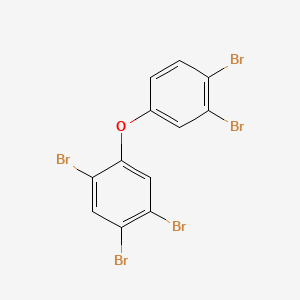
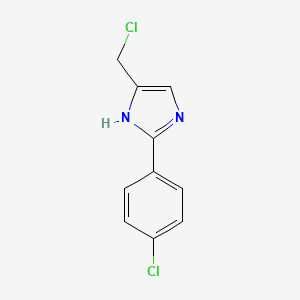
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)

![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
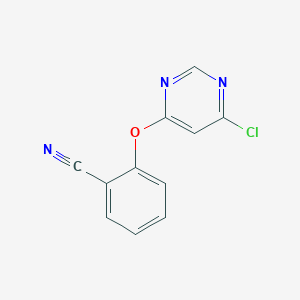
![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)
